molecular formula C18H24N2 B1197675 N,N-Dimethyl-N',N'-dibenzylethylenediamine CAS No. 68156-59-2

N,N-Dimethyl-N',N'-dibenzylethylenediamine

Katalognummer B1197675
CAS-Nummer: 68156-59-2
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: XFOYZAKVZYMLET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diamine derivative 2 is a compound characterized by the presence of two amine groups attached to a central carbon chain. These compounds are significant in various fields due to their unique chemical properties and versatility in synthesis. They are often used as building blocks in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.

Analyse Chemischer Reaktionen

Types of Reactions: Diamine derivative 2 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert diamines into corresponding imines or nitriles.

    Reduction: Diamines can be reduced to form amines or other reduced nitrogen-containing compounds.

    Substitution: Diamines can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include imines, nitriles, amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Diamine derivative 2 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diamine derivative 2 involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by forming stable complexes with them. The presence of amine groups allows for hydrogen bonding and electrostatic interactions with biological molecules, leading to the modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Diamine derivative 2 can be compared with other similar compounds such as:

Uniqueness: Diamine derivative 2 is unique due to its specific structural configuration, which allows for diverse chemical reactivity and applications in various fields. Its ability to form stable complexes with metals and biological molecules makes it a valuable compound in both industrial and research settings.

Eigenschaften

CAS-Nummer

68156-59-2

Molekularformel

C18H24N2

Molekulargewicht

268.4 g/mol

IUPAC-Name

N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-19(2)13-14-20(15-17-9-5-3-6-10-17)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3

InChI-Schlüssel

XFOYZAKVZYMLET-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Kanonische SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Andere CAS-Nummern

68156-59-2

Synonyme

N,N-dimethyl-N',N'-dibenzylethylenediamine
N,N-dimethyl-N',N'-dibenzylethylenediamine hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.